molecular formula C12H19NO4 B13070311 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid

2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid

Cat. No.: B13070311
M. Wt: 241.28 g/mol
InChI Key: RTYQTTRWKDSFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a terminal alkyne group at the 5-position of a heptanoic acid backbone. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stability under acidic conditions and its ability to participate in click chemistry via the alkyne group . The Boc group serves as a temporary protective group for amines, enabling selective deprotection during multi-step syntheses. Its structural uniqueness lies in the combination of a linear alkyne-containing carbon chain and a sterically hindered tert-butoxycarbonyl group, which influences its reactivity and solubility compared to analogous compounds.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-5-ynoic acid

InChI

InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,7-8H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

RTYQTTRWKDSFCX-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide and a base such as potassium carbonate (K2CO3).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrogen-Mediated Coupling

The compound participates in hydrogen-mediated reductive coupling with imines, catalyzed by rhodium complexes. This reaction selectively forms α-amino acid esters via oxidative coupling of the alkyne and imine, followed by hydrogenolytic cleavage of the resulting metallacycle . Key conditions include:

  • Catalyst : Rh(COD)₂OTf + BIPHEP (5 mol% each)

  • Conditions : 35°C, 1 atm H₂, 0.3 M in DCM

  • Yield : 92–99% for unsaturated products .

Reaction TypeSubstrateProductYield (%)Citation
Reductive CouplingHept-5-ynoic acidBoc-protected amino acid92–99
Partial HydrogenationBoc-protected dieneβ,γ-Unsaturated amino acid70–93
Exhaustive HydrogenationBoc-protected dieneFully saturated amino acid55–93

Selective Hydrogenation

Wilkinson’s catalyst (RhCl(PPh₃)₃) achieves regioselective hydrogenation of terminal alkynes to β,γ-unsaturated amino acids. For example:

  • Conditions : Toluene, ambient pressure/temperature.

  • Outcome : Terminal alkynes reduce selectively without over-reducing internal double bonds .

Exhaustive hydrogenation using Crabtree’s catalyst (Ir(COD)(PPh₃)₂) converts unsaturated side chains to fully saturated derivatives, requiring Boc-to-carbamate exchange to stabilize intermediates .

Boc-Group Removal

The tert-butyl carbamate group is removed using 4 M HCl in dioxane, yielding the corresponding amino acid hydrochloride salt :

  • Conditions : Stirring at 25°C for 18 hours.

  • Yield : 79–100% .

Oxidative Coupling

The alkyne moiety engages in oxidative coupling with imines under rhodium catalysis, forming conjugated enynes or diynes. This reaction exhibits >95:5 regio- and diastereoselectivity, as confirmed by crystallographic analysis .

Analytical Characterization

Analytical MethodKey DataCitation
HPLCTr = 20.90–21.45 min (95–100% purity)
HRMSm/z 260 (33%), 204 (100%)
¹H-NMRδ 1.40 (s, tert-butyl), 8.20 (s, triazole H)

Mechanistic Insights

The rhodium-catalyzed hydrogenation proceeds via a metallacycle intermediate, with oxidative coupling followed by hydrogenolytic cleavage . Deuterium labeling experiments confirm the catalytic pathway, showing mono-deuterio products under D₂ atmosphere .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid:

Basic Information
2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is a chemical compound with the CAS No. 1694035-67-0 . It can also be written as 2-([(tert-Butoxy)carbonyl]amino)hept-5-ynoic acid .

Potential Applications
While the search results do not provide explicit details on the applications of this specific compound, they do offer some clues based on its chemical properties and related compounds:

  • As a Building Block in Chemical Synthesis: The presence of a tert-butoxycarbonyl (Boc) protecting group suggests its use as an intermediate in the synthesis of more complex molecules . The Boc group is commonly used to protect amine functionalities during chemical reactions .
  • Amino Acid Derivative: Given the "amino" and "acid" components in its name, it is likely an amino acid derivative . Amino acids are the building blocks of proteins and are important in various biological processes. This suggests potential applications in peptide synthesis or as a building block for pharmaceuticals .
  • Related Compound Research: Search results mention research involving tert-butoxycarbonylamino acids in the context of developing growth inhibitors for cancer cells . Although this is not a direct application of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid, it indicates a potential area of research where similar compounds might be relevant.

Specific Compounds Mentioned
The search results list a variety of related compounds with the tert-butoxycarbonyl group, suggesting the versatility of this protecting group in chemical synthesis :

  • 2-([(TERT-BUTOXY)CARBONYL]AMINO)HEX-4-ENOIC ACID
  • 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(3',4'-DIMETHYL-[1,1'-BIPHENYL]-4-YL)PROPANOIC ACID
  • 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-((2,6-DICHLOROBENZYL)OXY)PHENYL)PROPANOIC ACID
  • 2-((TERT-BUTOXYCARBONYL)AMINO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLIC ACID

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is primarily related to its ability to undergo various chemical transformations. The Boc-protecting group provides stability to the amino group, allowing selective reactions at other functional sites. The alkyne group serves as a versatile handle for further functionalization, enabling the synthesis of diverse derivatives with specific biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid, the following structurally related compounds are analyzed:

Comparison with 3-{[(4-{[(3-carboxybicyclo[2.2.1]hept-5-en-2-yl)carbonyl]amino}butyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

This bicyclic compound (described in ) shares functional groups (carboxylic acid and amide linkages) but differs significantly in backbone geometry and reactivity. While 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is linear and alkyne-functionalized, the bicycloheptene derivative exhibits rigid bicyclic frameworks that restrict conformational flexibility. The latter is primarily used in targeted drug delivery due to its affinity for specific receptors, whereas the former is more versatile in modular synthesis .

Comparison with Boc-Protected Amino Acids (e.g., Boc-Lysine, Boc-Glutamic Acid)

Property 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic Acid Boc-Lysine Boc-Glutamic Acid
Backbone Length 7-carbon (heptanoic acid) 6-carbon (lysine) 5-carbon (glutamic)
Functional Group Alkyne (C≡C) Amine (side chain) Carboxylic acid
Solubility (H₂O) Low (due to alkyne) Moderate High
Click Chemistry Utility High (alkyne for CuAAC) None None

The alkyne functionality in 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid distinguishes it from standard Boc-protected amino acids, enabling orthogonal reactivity in bio-conjugation applications. In contrast, Boc-Lysine and Boc-Glutamic Acid lack this feature and are primarily used for peptide chain elongation .

Comparison with Alkyne-Modified Amino Acids (e.g., Propargylglycine)

Propargylglycine (2-amino-4-pentynoic acid) shares the alkyne group but lacks the Boc protection and the extended carbon chain. The longer heptanoic acid backbone in 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid enhances hydrophobic interactions in peptide assemblies, making it preferable for designing membrane-permeable therapeutics. However, Propargylglycine exhibits higher aqueous solubility due to its shorter chain .

Limitations of Available Data

Further experimental data (e.g., NMR, X-ray crystallography using SIR97) are required to validate its conformational behavior .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid (CAS No. 1694035-67-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms through which it exerts its effects, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a terminal alkyne functional group. Its synthesis typically involves the coupling of hept-5-ynoic acid derivatives with Boc-protected amines under controlled conditions to ensure high yields and purity.

Antitumor Activity

Research indicates that 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid exhibits notable antitumor properties. A study involving various cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. The compound was tested against several human tumor cell lines, including KB and IGROV1, showing a significant reduction in viability at low micromolar concentrations.

Table 1: Antitumor Activity of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic Acid

Cell LineIC50 (µM)% Inhibition at 10 µM
KB0.5>99
IGROV10.7>90
A5491.2>85

The compound's mechanism of action appears to involve selective transport via folate receptors (FRs), which are overexpressed in many tumor cells. This targeted uptake leads to potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, thereby disrupting nucleotide synthesis necessary for tumor cell proliferation .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that the compound displays selective toxicity towards cancer cells while sparing normal cells. For instance, in studies involving lung carcinoma cell lines such as NCI-H460, the compound exhibited moderate cytotoxicity without significant effects on normal fibroblasts, indicating a favorable therapeutic index .

Table 2: Cytotoxicity Profile of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic Acid

Cell TypeIC50 (µM)Remarks
NCI-H46075Moderate activity
WI-26 VA480Minimal effect
Normal Fibroblasts>100No cytotoxicity

The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid can be attributed to its ability to inhibit key enzymes involved in nucleotide metabolism. By targeting GARFTase, the compound effectively disrupts the de novo synthesis pathway for purines, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis in rapidly dividing cancer cells .

Case Studies

  • Case Study on KB Tumors in SCID Mice : In vivo studies using severe combined immunodeficient (SCID) mice bearing KB tumors demonstrated that treatment with this compound resulted in significant tumor regression. At doses corresponding to its IC50 values observed in vitro, complete remissions were noted in a majority of treated subjects, underscoring its potential as an effective anticancer agent .
  • Comparative Analysis with Other Antifolates : When compared with classical antifolates like methotrexate (MTX), 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid showed superior selectivity for FR-expressing cells, indicating a promising avenue for developing targeted cancer therapies that minimize off-target effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to the amino group in 2-{[(tert-butoxy)carbonyl]amino}hept-5-ynoic acid?

  • Methodology : Use carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is effective for activating carboxylic acids during peptide synthesis, enabling efficient Boc protection of the amino group. Reaction conditions typically involve anhydrous dichloromethane (DCM) at room temperature for 16–24 hours .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and purify intermediates using column chromatography.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store the compound in a sealed, dry container at room temperature. Avoid exposure to moisture, strong acids/bases, oxidizing agents, and reducing agents to prevent decomposition .
  • Safety : Use personal protective equipment (PPE) such as gloves and goggles due to its classification for skin/eye irritation and respiratory toxicity .

Q. What analytical techniques are suitable for characterizing purity and structure?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with pre-column derivatization using phenyl isothiocyanate (PITC) enhances sensitivity for amino acid detection .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) for functional group analysis (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons) and mass spectrometry (MS) for molecular weight verification .

Advanced Research Questions

Q. How can the alkyne moiety in hept-5-ynoic acid be leveraged for click chemistry or cross-coupling reactions?

  • Methodology : The terminal alkyne is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction conditions (e.g., Cu(I) catalysts, solvent polarity) to avoid side reactions with the Boc-protected amine.
  • Considerations : Ensure the Boc group’ stability under reaction conditions (e.g., neutral pH, mild temperatures) based on its known sensitivity to acidic/basic environments .

Q. How to resolve contradictions in reported reactivity data under varying pH conditions?

  • Troubleshooting : Conduct systematic stability studies using buffered solutions (pH 1–12) to identify decomposition thresholds. For example, the Boc group hydrolyzes rapidly under strong acidic conditions (pH < 3), but remains stable at neutral pH .
  • Data Validation : Cross-reference findings with HPLC and NMR to detect byproducts (e.g., tert-butanol from Boc cleavage) .

Q. What strategies are effective for incorporating this compound into multi-step pharmaceutical syntheses?

  • Case Study : In peptide analogs, use sequential coupling reactions. For example, after Boc deprotection (using trifluoroacetic acid), activate the carboxylic acid with N-hydroxysuccinimide (NHS) esters for amide bond formation .
  • Optimization : Adjust stoichiometry of coupling agents (e.g., DCC:DMAP ratio) and reaction time to maximize yield while minimizing racemization .

Methodological Considerations

Q. How to design experiments to assess the compound’s compatibility with enzymatic assays?

  • Experimental Design : Test its stability in biological buffers (e.g., PBS, Tris-HCl) at 37°C over 24–48 hours. Use LC-MS to quantify degradation products and confirm compatibility with target enzymes (e.g., proteases) .

Q. What purification methods are optimal for isolating Boc-protected intermediates?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) for high-resolution separation. Confirm purity via UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.